

# "troubleshooting common issues in dsr testing of bitumen"

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## Compound of Interest

Compound Name: Bitumens

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## Technical Support Center: DSR Testing of Bitumen

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Dynamic Shear Rheometer (DSR) testing of bitumen.

### Troubleshooting Guides & FAQs

This section is organized by the type of issue you may be encountering.

### Sample Preparation and Handling

Question: My DSR results are inconsistent and show poor repeatability. What are the likely causes related to sample preparation?

Answer: Inconsistent DSR results are frequently traced back to variations in sample preparation. Several factors during this stage can significantly impact the measured rheological properties.<sup>[1][2]</sup> Key areas to scrutinize include:

- **Thermal History:** The pre-heating temperature and duration prior to testing can influence the rheological properties of the bitumen.<sup>[1][3]</sup> For polymer-modified bitumen (PMB), the pouring or homogenization temperature is particularly critical.<sup>[3]</sup>

- **Sample Trimming:** Improper trimming of the sample after it has been placed in the rheometer is a major source of error, especially when using smaller plate geometries (e.g., 8 mm plates).<sup>[1][4]</sup> Overfilling or underfilling the gap between the plates can lead to inaccurate results.<sup>[1][5]</sup>
- **Bonding Temperature:** The temperature at which the bitumen sample bonds to the DSR plates can have a small but significant impact on the test results.<sup>[1][5]</sup>
- **Molding Technique:** The method used to manufacture the specimen, such as using a silicone mold, should be consistent.<sup>[1]</sup>

To improve consistency, it is crucial to follow a detailed and standardized sample preparation protocol.

#### Experimental Protocol: Standardized Sample Preparation

- **Pre-heating:** Heat the bitumen sample to a specified temperature above its softening point (e.g., SP + 80°C or SP + 100°C) for a consistent duration.<sup>[1]</sup> For polymer-modified bitumen, a heating temperature similar to that of pure bitumen is often appropriate.<sup>[3]</sup>
- **Molding:** If creating a specimen in a mold, pour the heated bitumen carefully to avoid air bubbles.
- **Loading:** Place the specimen on the lower plate of the DSR.
- **Bonding:** Bring the upper plate down to the testing gap, allowing the sample to bond to both plates at a controlled temperature. According to EN 14770, the temperature of both plates should be set to a maximum of the bitumen's softening point plus  $(20 \pm 5)^{\circ}\text{C}$ , or at  $(90 \pm 5)^{\circ}\text{C}$ , whichever is lower, for at least 30 minutes to ensure proper bonding.<sup>[3]</sup>
- **Trimming:** Once the sample has adhered, carefully trim the excess material from the periphery of the plates using a heated spatula. The goal is to have a cylindrical sample with a diameter matching the plate diameter.

## Temperature Control and Equilibrium

Question: How long should I wait for temperature equilibrium before starting a DSR test?

Answer: Achieving thermal equilibrium is critical for accurate DSR measurements. The time required can vary depending on the test temperature and the geometry being used. For most standard tests, a minimum of 10 minutes at the desired temperature is recommended before starting the measurement.[6] However, some studies suggest that for certain conditions, an equilibrium duration of 15 minutes may be more suitable.[3] For tests ranging from 40°C to 65°C using 25 mm plates, an equilibrium time of 15-30 minutes has been observed to result in a lower average complex modulus ( $G$ ) compared to shorter durations.[3] Conversely, for tests at lower temperatures (10°C to 35°C) with 8 mm plates, a shorter equilibrium time of 5-15 minutes may yield a lower average  $G$ . [3]

Question: I am seeing unexpected changes in my material's properties at low temperatures. What could be the cause?

Answer: At temperatures below 0°C, bitumen can undergo physical hardening, which is a time-dependent stiffening phenomenon.[7] Additionally, as the binder cools, it can shrink, inducing a negative normal force on the rheometer plates if the gap is held constant.[8] This cryogenic stress can affect the measured properties.[9] It is important to use a DSR with normal force control to allow for slight adjustments in the gap to keep the normal force at a minimum, allowing thermal stresses to relax.[8][9]

## Geometry and Instrument Compliance

Question: My measured complex modulus ( $G^*$ ) seems incorrect, especially at low temperatures. What could be the issue?

Answer: At low temperatures and/or high frequencies, the stiffness of the bitumen can become comparable to the stiffness of the DSR instrument itself. This can lead to "compliance errors," where the measured deformation includes contributions from the instrument's motor and plates, not just the sample.[8][10] This results in an underestimation of the true complex modulus.[10] It is important to be aware of the limitations of your DSR and to apply compliance corrections to the data when testing very stiff materials.[8][10]

Question: How do I choose the correct plate geometry and gap size?

Answer: The choice of plate diameter and gap size depends on the stiffness of the material at the test temperature.[3]

- 25 mm diameter plates with a 1 mm gap are typically used for higher temperatures (e.g., 30°C to 80°C) where the bitumen is softer.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- 8 mm diameter plates with a 2 mm gap are used for intermediate temperatures (e.g., 0°C to 30°C) as the binder becomes stiffer.[\[6\]](#)[\[10\]](#)[\[11\]](#)
- 4 mm diameter plates are recommended for very low-temperature testing (below 0°C) to accommodate the high stiffness of the binder.[\[7\]](#)[\[8\]](#)

Using a larger gap size than recommended can lead to a decrease in the measured complex modulus and phase angle at higher temperatures.[\[3\]](#)

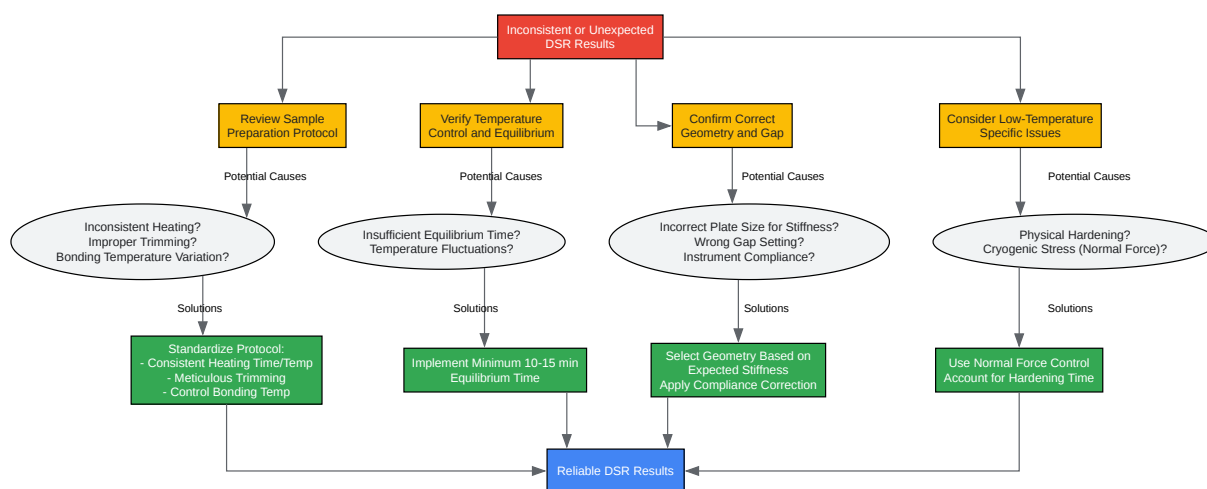
## Data Summary

The following table summarizes key parameters for DSR testing based on common standards and research findings.

Parameter	Recommendation	Source(s)
Pre-heating Temperature	Softening Point +80°C to +100°C	<a href="#">[1]</a>
Bonding Temperature	Max of (Softening Point + (20 ± 5)°C) or (90 ± 5)°C	<a href="#">[3]</a>
Temperature Equilibrium Time	Minimum 10 minutes; 15 minutes may be optimal	<a href="#">[3]</a> <a href="#">[6]</a>
25 mm Plate Geometry	For G* between 1.0 kPa and 100 kPa	<a href="#">[10]</a>
8 mm Plate Geometry	For G* between 0.1 MPa and 30 MPa	<a href="#">[10]</a>
4 mm Plate Geometry	For low-temperature testing (below 0°C)	<a href="#">[7]</a> <a href="#">[8]</a>

## Visual Troubleshooting Guide

The following diagram illustrates a general workflow for troubleshooting common DSR testing issues.



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Caption: Troubleshooting workflow for DSR testing of bitumen.

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